Dehydrochromolaenin

Description

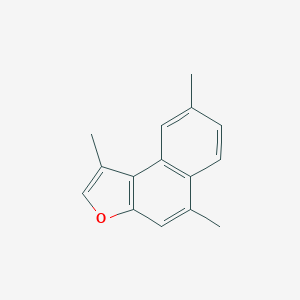

Structure

3D Structure

Properties

IUPAC Name |

1,5,8-trimethylbenzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXJESJBZRIFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dehydrochromolaenin: A Technical Guide for Researchers

CAS Number: 20013-76-7

This technical guide provides an in-depth overview of Dehydrochromolaenin, a sesquiterpenoid natural product. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, spectroscopic data, biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound, with the IUPAC name 1,5,8-trimethylnaphtho[2,1-b]furan, is a small molecule with the following key properties:

| Property | Value | Source |

| CAS Number | 20013-76-7 | [1][2] |

| Molecular Formula | C₁₅H₁₄O | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Melting Point | 98-100 °C | [1] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Predicted Water Solubility | 0.0086 g/L | [3] |

| Predicted logP | 4.66 - 5.03 | [3] |

| Topological Polar Surface Area | 13.1 Ų | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following are representative data:

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not explicitly found in search results. Representative shifts for similar aromatic and methyl protons would be expected. | Data not explicitly found in search results. Representative shifts for furan, naphthalene, and methyl carbons would be expected. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| Data not explicitly found in search results. Expected peaks would include those for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (furan ring). |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 210.1045 | [M]⁺ (Monoisotopic Mass) |

| Further fragmentation data not explicitly found in search results. Fragmentation would likely involve loss of methyl groups and cleavage of the furan ring. |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity

This compound is believed to exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Caption: Keap1-Nrf2 antioxidant pathway activation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely mediated through the inhibition of the NF-κB signaling pathway, a central pathway in the inflammatory response.

Caption: NF-κB anti-inflammatory pathway inhibition.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity, which is thought to be due to its ability to disrupt the bacterial cell membrane and wall, leading to leakage of intracellular components and ultimately cell death.

Caption: Antimicrobial mechanism of action workflow.

Experimental Protocols

The following are adapted protocols for the isolation and biological evaluation of this compound.

Isolation of this compound from Curcuma zedoaria (Adapted Protocol)

This compound can be isolated from the rhizomes of Curcuma zedoaria.

Workflow:

Caption: General workflow for isolation.

Methodology:

-

Extraction: Dried and powdered rhizomes of Curcuma zedoaria are macerated with methanol at room temperature for 72 hours. The process is repeated three times to ensure complete extraction.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, and ethyl acetate.

-

Chromatographic Separation: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the free radical scavenging activity of this compound.

Methodology:

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

-

Assay Procedure: Different concentrations of the this compound solution are added to the DPPH solution. The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer. A control containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protein Denaturation Assay (Anti-inflammatory Activity)

This assay evaluates the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Methodology:

-

Reaction Mixture: The reaction mixture consists of a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).

-

Assay Procedure: Different concentrations of this compound are added to the BSA solution. The mixtures are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

-

Measurement: After cooling, the turbidity of the solutions is measured at 660 nm. A control containing only the solvent and BSA is also measured.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This technical guide provides a foundational understanding of this compound for researchers. Further investigation is warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

Dehydrochromolaenin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrochromolaenin, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The document summarizes quantitative data on extraction yields, outlines detailed experimental protocols, and visualizes key experimental workflows. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Asteraceae family, particularly within the Chromolaena and Eupatorium genera. The most prominently cited natural source for this compound is Chromolaena odorata , a perennial shrub native to the Americas that has become widespread in tropical regions of Asia and Africa. Various parts of C. odorata, including the leaves, have been found to contain a diverse array of secondary metabolites, including this compound.

Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the experimental protocols commonly employed in this process.

Extraction

The initial step in isolating this compound is the extraction of the compound from the plant material. This is typically achieved through solvent extraction, where the choice of solvent is critical to maximize the yield of the target compound.

Experimental Protocol: Solvent Extraction of Chromolaena odorata Leaves

-

Plant Material Preparation: Freshly collected leaves of Chromolaena odorata are thoroughly washed and shade-dried to a constant weight. The dried leaves are then pulverized into a fine powder to increase the surface area for solvent penetration.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is frequently reported as an effective solvent for the extraction of polar and semi-polar compounds, including sesquiterpenes, from C. odorata. The extraction is typically performed at room temperature with continuous agitation for a period of 24 to 72 hours. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. Therefore, further fractionation and purification steps are necessary to isolate this compound.

Experimental Protocol: Chromatographic Purification of this compound

-

Solvent Partitioning: The crude methanolic extract can be subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). This step helps to separate compounds based on their polarity and reduces the complexity of the mixture for subsequent chromatographic steps.

-

Column Chromatography: The fraction enriched with this compound is then subjected to column chromatography over a stationary phase, typically silica gel.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate). Fractions are collected sequentially.

-

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. The TLC plates are visualized under UV light and/or with a suitable staining reagent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (Prep-HPLC) to obtain highly pure this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. While specific yield data for pure this compound is not extensively reported in the available literature, data on the yield of crude extracts from Chromolaena odorata provides a useful benchmark.

| Plant Material | Extraction Solvent | Extraction Method | Yield of Crude Extract (%) | Reference |

| Dried Leaves of Chromolaena odorata (30 g) | n-hexane | Maceration (24h) | 4.33 | [1] |

| Dried Leaves of Chromolaena odorata (30 g) | Dichloromethane | Maceration (24h) | 6.77 | [1] |

| Dried Leaves of Chromolaena odorata (30 g) | Ethyl Acetate | Maceration (24h) | 7.33 | [1] |

| Dried Leaves of Chromolaena odorata (30 g) | Methanol | Maceration (24h) | 10.00 | [1] |

| Dried Leaves of Chromolaena odorata (30 g) | Water | Maceration (24h) | 7.33 | [1] |

| Dried Leaves of Chromolaena odorata (2.76 kg) | Methanol | Maceration (3 x 24h) | 30.15 | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Chromolaena odorata.

Potential Signaling Pathways

This compound is reported to possess anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, it is hypothesized that, similar to other flavonoids and sesquiterpenes, it may exert its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway Inhibition

References

The Enigmatic Pathway of Dehydrochromolaenin: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrochromolaenin, a furanocadalene-type sesquiterpene found in plants such as Chromolaena odorata, has garnered interest for its potential biological activities. However, the precise biosynthetic pathway leading to its formation remains largely uncharacterized. This technical guide synthesizes current knowledge on sesquiterpene biosynthesis to propose a putative pathway for this compound. It provides a framework for researchers by outlining general experimental protocols for pathway elucidation and offering templates for quantitative data presentation. This document aims to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this intriguing natural product, paving the way for its potential biotechnological production and therapeutic application.

Introduction

Chromolaena odorata, a member of the Asteraceae family, is a prolific producer of a diverse array of secondary metabolites, including a significant number of sesquiterpenoids. Among these, this compound, a sesquiterpene characterized by a furanocadalene skeleton, is of particular interest due to its potential pharmacological properties. Understanding the biosynthetic machinery responsible for its production is paramount for harnessing its full potential, either through metabolic engineering of plants or heterologous expression in microbial systems.

This whitepaper provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing parallels with known sesquiterpene biosynthetic routes. It is designed to be a technical resource for researchers, offering detailed experimental methodologies and frameworks for data analysis essential for investigating this pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpenes universally originates from the C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1] The formation of the vast diversity of sesquiterpene carbon skeletons is then catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).[2][3]

Based on the structure of this compound and established mechanisms of sesquiterpene cyclization, a putative biosynthetic pathway is proposed below.

Step 1: Synthesis of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced through the MVA pathway in the cytosol and the MEP pathway in plastids. Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield (2E,6E)-farnesyl pyrophosphate (FPP).[4][5]

Step 2: Cyclization of FPP to a Cadinane-type Carbocation

A specific sesquiterpene synthase (TPS), likely a cadinene synthase, is hypothesized to catalyze the initial cyclization of FPP. This reaction proceeds through the ionization of FPP to form a farnesyl cation, which then undergoes a series of cyclizations and rearrangements. For the formation of a cadinane skeleton, a 1,10-cyclization followed by a second cyclization would lead to a cadinane-type carbocation intermediate.

Step 3: Formation of a Cadinene Intermediate

The cadinane carbocation is then deprotonated to yield a stable cadinene sesquiterpene, such as δ-cadinene or γ-cadinene. The specific isomer formed would depend on the regiospecificity of the deprotonation step, which is dictated by the active site of the specific cadinene synthase.[6]

Step 4: Aromatization of the Cadinene Skeleton

Subsequent enzymatic reactions, likely involving one or more cytochrome P450 monooxygenases (P450s) and/or dehydrogenases, would catalyze the aromatization of one of the rings of the cadinane skeleton to form a cadalene-type intermediate.

Step 5: Furan Ring Formation

The final and most speculative step is the formation of the furan ring. This is likely a multi-step process initiated by the oxidation of the isopropyl side chain. The oxidation could be catalyzed by P450s, leading to the formation of hydroxylated and keto intermediates. Subsequent cyclization and dehydration would then lead to the formation of the furan ring, yielding this compound. The oxidation of furans is known to proceed through epoxide or cis-enedione intermediates.[7]

Visualization of the Proposed Pathway and Experimental Workflow

To facilitate a clearer understanding, the proposed biosynthetic pathway and a general experimental workflow for its elucidation are depicted using Graphviz diagrams.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for pathway elucidation.

Quantitative Data Summary

Currently, there is no published quantitative data specifically for the biosynthesis of this compound. The following table serves as a template for researchers to populate as data becomes available. This structured format will facilitate comparison across different experimental conditions and studies.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| CoTPSx (putative) | FPP | ||||||

| CoP450_arom (putative) | Cadinene | ||||||

| CoP450_furan (putative) | Cadalene |

Note: Co denotes Chromolaena odorata. TPSx, P450_arom, and P450_furan are placeholder names for the putative sesquiterpene synthase, aromatase, and furan-forming cytochrome P450, respectively.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

-

Plant Material: Collect fresh, young leaf tissue from Chromolaena odorata, as this is often a primary site of secondary metabolite biosynthesis. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction and Transcriptome Sequencing: Extract total RNA using a plant-specific RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer. Construct a cDNA library and perform deep sequencing using a platform such as Illumina or PacBio.

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Identify candidate sesquiterpene synthase (TPS) and cytochrome P450 (P450) genes by BLAST searches against public databases (e.g., NCBI) using known plant TPS and P450 sequences as queries. Perform phylogenetic analysis to classify the identified candidates.

Heterologous Expression and Enzyme Assays

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR. Clone the amplicons into an appropriate expression vector for E. coli (e.g., pET series) or yeast (e.g., pYES-DEST52).

-

Heterologous Expression in E. coli: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In vitro Enzyme Assays:

-

TPS Assay: Incubate the purified TPS enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). Overlay the reaction with a layer of a water-immiscible organic solvent (e.g., hexane or pentane) to trap volatile sesquiterpene products.

-

P450 Assay: For P450s, the assay will require a reconstituted system including the P450 enzyme, a P450 reductase, and a source of NADPH, or co-expression with a reductase in a host like yeast. The substrate will be the product of the preceding enzymatic step (e.g., the cadinene intermediate for the aromatase).

-

-

Product Analysis: Analyze the organic solvent layer from the assays by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products. Compare the mass spectra and retention times with authentic standards if available, or use NMR for structural elucidation of novel compounds.

In vivo Functional Characterization

-

Gene Silencing: Use Virus-Induced Gene Silencing (VIGS) or generate stable transgenic C. odorata plants with RNAi constructs to downregulate the expression of candidate genes.

-

Metabolite Analysis: Extract secondary metabolites from the silenced and control plants and analyze the metabolite profiles using GC-MS or LC-MS. A significant reduction in the level of this compound in the silenced plants would confirm the involvement of the targeted gene in its biosynthesis.

-

Overexpression: Generate transgenic plants overexpressing the candidate genes to observe any increase in the production of this compound or its precursors.

Conclusion and Future Outlook

The biosynthesis of this compound in Chromolaena odorata presents an exciting and unexplored area of plant secondary metabolism. The proposed pathway in this guide provides a robust hypothesis to direct future research. The successful elucidation of this pathway will not only contribute to our fundamental understanding of sesquiterpene biosynthesis but also open avenues for the sustainable production of this potentially valuable compound. The experimental protocols and data presentation frameworks provided herein are intended to standardize and accelerate these research efforts. Future work should focus on the identification and characterization of the specific enzymes involved, particularly the initial sesquiterpene synthase and the subsequent tailoring enzymes responsible for aromatization and furan ring formation. Isotopic labeling studies will also be invaluable in confirming the proposed reaction mechanisms.[8][9]

References

- 1. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An analysis of characterized plant sesquiterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of Fungal Sesquiterpene Synthases: Role of the Active Site's H-1α Loop in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Nematicidal Potential of 1,2-Dehydropyrrolizidine Alkaloids from Chromolaena odorata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The invasive neotropical shrub Chromolaena odorata (formerly Eupatorium odoratum), a member of the Asteraceae family, has long been recognized in traditional medicine for its diverse therapeutic properties. While initial inquiries into a compound termed "dehydrochromolaenin" have proven inconclusive, extensive phytochemical research has led to the isolation and characterization of a class of bioactive compounds with significant potential: 1,2-dehydropyrrolizidine alkaloids (PAs). This technical guide provides an in-depth overview of the discovery, historical research, and biological activity of these important natural products, with a particular focus on their promising nematicidal properties. Detailed experimental protocols for their extraction, isolation, and structure elucidation are presented, alongside quantitative bioactivity data and visualizations of relevant biological pathways and experimental workflows.

Discovery and Historical Context

The investigation into the chemical constituents of Chromolaena odorata has a rich history, with early studies focusing on its essential oils and flavonoid content. However, a pivotal discovery in the mid-1990s shifted the scientific focus towards its alkaloidal components.

A landmark study by Biller and colleagues in 1994 was the first to definitively identify the presence of 1,2-dehydropyrrolizidine alkaloids in C. odorata.[1][2][3][4] Their work laid the foundation for subsequent research into the ecological role and potential applications of these compounds. The primary PAs identified in the roots and mature flower heads of the plant were intermedine and rinderine , along with their N-oxides.[2][5] These findings were significant as PAs were known to be potent defense compounds against herbivores.[2]

Subsequent research has confirmed the presence of these and other PAs, such as 7- and 9-angeloylretronecine and 3′-acetylrinderine, solidifying the understanding that C. odorata is a notable producer of this class of alkaloids.[2]

Physicochemical Properties

The core structure of these alkaloids is a pyrrolizidine nucleus, which is an unsaturated five-membered ring fused to a five-membered ring with a nitrogen atom at the bridgehead. The 1,2-double bond in the pyrrolizidine ring is a key feature responsible for their biological activity and toxicity. The specific alkaloids found in C. odorata, such as intermedine and rinderine, are esters of the necine base retronecine with necic acids.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Structure |

| Intermedine | C₁₅H₂₅NO₅ | 299.36 | [Insert 2D structure of Intermedine] |

| Rinderine | C₁₅H₂₅NO₅ | 299.36 | [Insert 2D structure of Rinderine] |

Experimental Protocols

The isolation and characterization of 1,2-dehydropyrrolizidine alkaloids from Chromolaena odorata involve a series of well-established phytochemical techniques.

Extraction of Pyrrolizidine Alkaloids

A common method for extracting PAs from plant material is an acid-base extraction procedure.

Protocol:

-

Maceration: Air-dried and powdered root material of C. odorata is macerated in an acidic aqueous solution (e.g., 0.5 M HCl) for 24 hours. This protonates the nitrogen atom of the alkaloids, rendering them soluble in the aqueous phase.

-

Filtration: The acidic extract is filtered to remove solid plant debris.

-

Basification: The filtrate is then made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with a non-polar organic solvent, such as dichloromethane or chloroform. The alkaloids partition into the organic phase.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is then subjected to chromatographic techniques to isolate the individual alkaloids.

Protocol:

-

Column Chromatography: The crude extract is fractionated using column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is employed to separate the compounds based on their polarity.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC, and those containing compounds with similar retention factors (Rf values) are pooled. A common developing solvent system for PAs on silica gel TLC plates is a mixture of chloroform, methanol, and ammonia. The spots can be visualized by spraying with Dragendorff's reagent, which gives a characteristic orange to reddish-brown color with alkaloids.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the isolated fractions is often achieved using preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid.

Structure Elucidation

The definitive identification of the isolated alkaloids is accomplished through a combination of spectroscopic methods.

Techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, aiding in the identification of the necine base and the necic acid moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the complete connectivity of the molecule and confirming the stereochemistry.

-

Biological Activity: Nematicidal Effects

A significant area of research on the PAs from C. odorata has been their potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1][6]

Quantitative Nematicidal Activity

In vitro studies have demonstrated that a mixture of pure PAs isolated from C. odorata roots exhibits significant nematicidal effects.[1][6]

| Concentration of PAs (ppm) | Effect on Meloidogyne incognita Juveniles | Reference |

| 70 | Significant reduction in motility and infectivity | [1][6] |

| 350 | Near-complete inhibition of motility and infectivity | [1][6] |

These studies indicate a dose-dependent inhibitory effect of the PAs on the nematodes.[6]

Visualizations

Experimental Workflow for PA Isolation

Caption: Workflow for the isolation of pyrrolizidine alkaloids.

Proposed Nematicidal Mechanism of Action

While the precise molecular targets are still under investigation, a plausible mechanism for the nematicidal activity of PAs involves the disruption of neuromuscular function in nematodes.

Caption: Proposed mechanism of nematicidal action of PAs.

Conclusion and Future Directions

The discovery and subsequent research on 1,2-dehydropyrrolizidine alkaloids from Chromolaena odorata have unveiled a promising class of natural products with potent nematicidal activity. The historical misnomer of "this compound" has given way to a clear scientific understanding of the true bioactive constituents. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore these compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these PAs in nematodes. Structure-activity relationship studies could lead to the development of more potent and selective nematicidal agents. Furthermore, investigating the agronomic potential of using C. odorata extracts or the pure alkaloids as environmentally friendly alternatives to synthetic nematicides warrants further exploration. The rich phytochemistry of this invasive plant continues to be a valuable resource for the discovery of novel bioactive compounds.

References

Dehydrochromolaenin: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrochromolaenin is a sesquiterpenoid natural product with the IUPAC name 1,5,8-trimethylnaphtho[2,1-b]furan. It has been identified as a constituent of Chromolaena laevigata, a plant species known for producing a variety of bioactive secondary metabolites. The naphthofuran scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by compounds containing this moiety. This technical guide provides a summary of the key spectroscopic data required for the identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Chemical Structure

-

Compound Name: this compound

-

Synonyms: Furanocadalene, Furanocadinene

-

IUPAC Name: 1,5,8-trimethylnaphtho[2,1-b]furan

-

Molecular Formula: C₁₅H₁₄O

-

CAS Number: 20013-76-7

Spectroscopic Data

Note: Extensive literature searches did not yield a complete, publicly available set of experimental spectroscopic data specifically for this compound. Therefore, the following tables present representative data for a closely related naphtho[2,1-b]furan derivative to illustrate the expected spectral characteristics. These values should be considered as a reference for comparison upon experimental analysis of an authentic sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data for a Naphtho[2,1-b]furan Derivative (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.85 | d | 8.0 | 1H | Ar-H |

| 7.60 | d | 8.0 | 1H | Ar-H |

| 7.45 | t | 7.5 | 1H | Ar-H |

| 7.30 | t | 7.5 | 1H | Ar-H |

| 7.20 | s | - | 1H | Furan-H |

| 2.60 | s | - | 3H | Ar-CH₃ |

| 2.50 | s | - | 3H | Ar-CH₃ |

| 2.40 | s | - | 3H | Furan-CH₃ |

Table 2: Representative ¹³C NMR Data for a Naphtho[2,1-b]furan Derivative (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| 155.0 | C |

| 148.5 | C |

| 132.0 | C |

| 130.0 | C |

| 128.5 | CH |

| 126.0 | CH |

| 125.5 | C |

| 124.0 | CH |

| 122.0 | C |

| 118.0 | C |

| 111.5 | CH |

| 105.0 | CH |

| 21.5 | CH₃ |

| 20.0 | CH₃ |

| 14.5 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data for a Naphtho[2,1-b]furan Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1620, 1580, 1450 | Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O stretch (furan) |

| 880-750 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Representative Mass Spectrometry Data for a Naphtho[2,1-b]furan Derivative

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion) |

| 195 | 80 | [M - CH₃]⁺ |

| 167 | 60 | [M - C₂H₃O]⁺ |

| 139 | 40 | [M - C₄H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source.

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the purified sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (High-Resolution EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Resolution: >10,000.

-

Data Acquisition: Centroid or profile mode.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Potential Biological Activities of Dehydrochromolaenin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Dehydrochromolaenin (CAS 20013-76-7), also known as 1,5,8-Trimethylnaphtho[2,1-b]furan, is not extensively available in the current body of scientific literature. This technical guide, therefore, extrapolates the potential biological activities of this compound based on the known pharmacological properties of its core chemical scaffold, the benzofuran and naphthofuran moieties. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

This compound is a sesquiterpenoid derivative belonging to the furanocadalene class of natural products. Its naphtho[2,1-b]furan core structure is a recurring motif in a variety of bioactive natural products. Benzofuran and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This whitepaper will provide an in-depth overview of these potential biological activities, supported by data from structurally related compounds, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Potential Cytotoxic and Antitumor Activity

Benzofuran and naphthofuran derivatives have demonstrated significant potential as anticancer agents.[1][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5]

Quantitative Data on Related Compounds

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of other benzofuran and naphthofuran derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.

| Compound Class | Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzofuran | 3-acyl-5-hydroxybenzofuran derivative | MCF-7 (Breast Cancer) | 43.08 | [4] |

| Furoquinoline | Furoquinone derivatives | L1210, MDA-MB 231, PC3 | Not specified, but noted as most interesting | [6] |

| Fusarochromanone | FC101 | UM-UC14 (Bladder Cancer) | < 2.5 | [5] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways

Potential Anti-inflammatory Activity

Natural products containing furan and benzofuran cores have been reported to possess anti-inflammatory properties.[7][8] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data on Related Compounds

The anti-inflammatory potential of furanocoumarins, a class of compounds containing a furan ring fused to a coumarin, highlights the prospective activity of this compound.

| Compound Class | Compound/Derivative | Model | Effect | ED50 (mg/kg) | Reference |

| Furanocoumarin | Bergapten | Carrageenan-induced paw edema | Inhibition of inflammation | 1.6 | [7] |

| Furanocoumarin | Oxypeucedanin hydrate | Carrageenan-induced paw edema | Inhibition of inflammation | 126.4 | [7] |

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways

Potential Antimicrobial Activity

The benzofuran scaffold is a common feature in many compounds with demonstrated antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[4][9]

Quantitative Data on Related Compounds

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for some benzofuran derivatives.

| Compound Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran | Benzofuran-5-ol derivatives | Fungal species | Not specified, but complete inhibition reported | [4] |

| Cedar Essential Oil | δ-cadinene (major component) | Micrococcus luteus | 7.46 (µL/mL) | [10] |

| Cedar Essential Oil | δ-cadinene (major component) | Candida krusei | 9.46 (µL/mL) | [10] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visual Assessment: Observe the wells for turbidity to determine the MIC, which is the lowest concentration with no visible growth.

Experimental Workflow

Potential Antioxidant Activity

Many benzofuran derivatives exhibit antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[9][11] The phenolic hydroxyl groups often present in these structures play a crucial role in their antioxidant capacity.

Quantitative Data on Related Compounds

The antioxidant activity can be quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound Class | Compound/Derivative | Assay | Activity | Reference |

| Benzofuran | Substituted benzofuran derivatives | DPPH | Good antioxidant activity | [9] |

| Benzofuran-stilbene hybrid | Dehydro-δ-viniferin derivative | DFT study | Potent antioxidant | [12] |

| Benzofuran-2-one | Substituted benzofuran-2-one | DPPH | Remarkable activity | [13][14] |

Experimental Protocols

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of Solutions: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm).

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the effective concentration required to scavenge 50% of the DPPH radicals.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, its naphtho[2,1-b]furan core strongly suggests a range of potential pharmacological properties. Based on the extensive research on structurally related benzofuran and naphthofuran derivatives, it is plausible that this compound may possess cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive, albeit inferential, overview of these potential activities, along with standardized experimental protocols to facilitate future investigations. Further research is warranted to isolate or synthesize this compound and empirically validate these promising biological activities, which could pave the way for its development as a novel therapeutic agent.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of fusarochromanone: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dehydrochromolaenin Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting dehydrochromolaenin from plant materials. The protocols are based on established techniques for the isolation of furanosesquiterpenoids and other secondary metabolites from plant sources, particularly from the Chromolaena and Curcuma genera.

Introduction

This compound (CAS No. 20013-76-7) is a furanosesquiterpenoid that has garnered research interest for its potential biological activities. While prominently mentioned in the context of Chromolaena odorata, it has also been identified in other plant species, such as Curcuma zedoaria. This document outlines detailed protocols for the extraction, isolation, and quantification of this compound, as well as a discussion of its putative biological signaling pathways based on related compounds.

Data Presentation: Quantitative Analysis

Due to the limited availability of specific quantitative data for this compound extraction in the public domain, the following table presents a general overview of expected yields and purity for similar furanosesquiterpenoid extractions from plant materials. These values can serve as a benchmark for optimizing the extraction process for this compound.

| Parameter | Method | Plant Material | Solvent System | Yield (% of dry weight) | Purity (%) | Reference |

| Furanosesquiterpenoids | Matrix Solid-Phase Dispersion (MSPD) followed by HPLC | Commiphora myrrha | Methanol | 3.87 | >95 | [1] |

| Furanodiene & Furanodienone | Methanolic Extraction & Column Chromatography | Curcuma zedoaria | Methanol | Not Specified | >98 | [2][3] |

| General Phytochemicals | Maceration with 70% Ethanol | Chromolaena odorata (Leaves) | 70% Ethanol | 15.83 (crude extract) | Not Specified | |

| General Phytochemicals | Maceration with 96% Ethanol | Chromolaena odorata (Leaves) | 96% Ethanol | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: General Extraction of this compound from Chromolaena odorata Leaves

This protocol is a generalized procedure for the solvent-based extraction of this compound from the leaves of Chromolaena odorata.

1. Plant Material Preparation:

-

Collect fresh, healthy leaves of Chromolaena odorata.

-

Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

-

Shade-dry the leaves at room temperature for 7-10 days or until they are brittle. Alternatively, use a hot air oven at 40-50°C for 2-3 days.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Maceration Extraction:

-

Weigh 100 g of the powdered plant material.

-

Place the powder in a large conical flask or beaker.

-

Add 1 L of 96% ethanol to the flask, ensuring all the plant material is submerged.

-

Seal the flask and keep it on an orbital shaker at room temperature for 72 hours.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

-

Dissolve the crude ethanol extract in a minimal amount of distilled water to form a suspension.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and then ethyl acetate.

-

For each step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the respective organic layers. This compound, being a moderately polar compound, is expected to be present in the chloroform or ethyl acetate fraction.

-

Evaporate the solvent from each fraction to obtain the respective crude fractions.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract fraction using column chromatography.

1. Preparation of the Column:

-

Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be separated.

-

Prepare a slurry of the silica gel in n-hexane and pour it into the column, allowing it to settle without any air bubbles.

2. Sample Loading:

-

Adsorb the crude chloroform or ethyl acetate fraction (from Protocol 1) onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried sample-silica mixture onto the top of the prepared column.

3. Elution:

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

A suggested gradient could be:

- 100% n-hexane

- n-hexane:ethyl acetate (95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90 v/v)

- 100% ethyl acetate

-

Collect the fractions of 10-20 mL each.

4. Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light or by using an appropriate staining reagent.

-

Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

5. Purification:

-

Further purify the pooled fractions using preparative HPLC if necessary to achieve high purity.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol outlines a method for the quantification of this compound in the purified fractions using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of methanol and water. A starting point could be a 70:30 (v/v) mixture of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure standard of this compound.

-

Injection Volume: 20 µL.

2. Standard Preparation:

-

Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.

3. Sample Preparation:

-

Dissolve a known weight of the purified this compound fraction in methanol to a known volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration Curve and Quantification:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Isolation

References

High-performance liquid chromatography (HPLC) for Dehydrochromolaenin analysis.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of Dehydrochromolaenin, a sesquiterpenoid found in Chromolaena odorata, using High-Performance Liquid Chromatography (HPLC). The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.

Introduction

This compound is a naturally occurring sesquiterpenoid with the chemical formula C15H14O and a molecular weight of 210.27 g/mol . It is one of the various secondary metabolites found in the plant Chromolaena odorata, which is known for its traditional medicinal uses. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological research. HPLC is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure the accuracy and longevity of the HPLC system. The following is a general procedure for the extraction of this compound from Chromolaena odorata plant material.

Materials:

-

Dried and powdered Chromolaena odorata leaves

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

Protocol:

-

Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean vial.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Method

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient elution recommended) |

| Gradient Program | Start with a higher proportion of water and gradually increase the acetonitrile concentration over the run. A suggested starting point is a linear gradient from 10% to 90% acetonitrile over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | A UV-Vis or PDA detector should be used to monitor the eluent. The optimal wavelength for this compound should be determined by acquiring its UV-Vis spectrum. Based on its structure, a wavelength in the range of 220-280 nm is likely to be suitable. |

| Run Time | Approximately 40 minutes |

Note: The retention time for a phenolic compound isolated from Chromolaena odorata has been reported to be approximately 21.775 minutes under certain HPLC conditions.[1] This may serve as a preliminary reference point during method development for this compound.

Data Presentation

Quantitative data obtained from the HPLC analysis should be systematically organized for clarity and ease of comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | |

| Theoretical Plates (N) | N > 2000 | |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | |

| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |

Table 2: Method Validation Parameters for this compound

| Parameter | Result |

| Linearity (Concentration Range) | e.g., 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantitation (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Specificity | Peak purity to be confirmed |

| Robustness | To be evaluated |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The protocols and application notes presented here provide a comprehensive starting point for the development and validation of an HPLC method for the quantitative analysis of this compound. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate, reliable, and reproducible results, which are critical for the advancement of research and development in the pharmaceutical and natural products sectors.

References

Application Notes and Protocols for the GC-MS Analysis of Dehydrochromolaenin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Dehydrochromolaenin using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the necessary protocols for extraction and analysis, along with the expected quantitative data for the identification and characterization of this sesquiterpenoid.

Introduction

This compound (C₁₅H₁₄O, Molar Mass: 210.27 g/mol ) is a naturally occurring sesquiterpenoid found in various plant species, notably Chromolaena odorata. As a member of the furanocadalene class of compounds, it is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and subsequent investigation in drug discovery and development. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both chromatographic separation and mass spectral data for unambiguous identification.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. This information is essential for the identification of the compound in a sample matrix.

| Parameter | Value | Reference/Notes |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.1045 g/mol (Monoisotopic) | [1] |

| Retention Index (RI) | 1860.8 | On a non-polar HP-5MS column.[2] |

| Mass Spectrum (m/z) | m/z | Relative Intensity (%) |

| 210 (M⁺) | 100 | |

| 195 | 85 | |

| 180 | 30 | |

| 165 | 45 | |

| 152 | 25 | |

| 140 | 15 | |

| 128 | 20 | |

| 115 | 18 | |

| 91 | 10 | |

| 77 | 8 | |

| Note: The mass spectral data is a representative fragmentation pattern for this compound under electron ionization (EI) and may vary slightly depending on the instrument and analytical conditions. |

Experimental Protocols

Extraction of this compound from Chromolaena odorata

This protocol details the extraction of this compound and other sesquiterpenoids from the leaves of Chromolaena odorata using ultrasound-assisted extraction (UAE), a method known for its efficiency and reduced extraction times.

Materials and Reagents:

-

Fresh or air-dried leaves of Chromolaena odorata

-

Acetone (analytical grade)

-

Anhydrous sodium sulfate

-

Whatman No. 1 filter paper

-

Ultrasonic bath

-

Rotary evaporator

-

Grinder or blender

Procedure:

-

Sample Preparation:

-

Wash fresh leaves thoroughly with distilled water to remove any debris and air-dry them at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

-

Grind the dried leaves into a fine powder using a grinder or blender.

-

-

Ultrasonic-Assisted Extraction:

-

Weigh 20 g of the powdered leaf material and place it in a 500 mL Erlenmeyer flask.

-

Add 200 mL of acetone to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C)[3].

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the solvent is completely removed.

-

-

Drying and Storage:

-

The resulting crude extract can be further dried using a gentle stream of nitrogen or by placing it in a desiccator over anhydrous sodium sulfate.

-

Store the dried extract in a sealed vial at 4°C in the dark until GC-MS analysis.

-

GC-MS Analysis Protocol

This protocol provides a set of optimized parameters for the separation and identification of this compound using a standard GC-MS system.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless (or split with a high split ratio, e.g., 1:50, depending on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-550.

-

Solvent Delay: 3-5 minutes (to avoid detecting the solvent peak).

Data Analysis:

-

Identify this compound by comparing the obtained mass spectrum and retention index with the data provided in the quantitative data table and reference libraries (e.g., NIST, Wiley).

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Caption: Workflow for the GC-MS analysis of this compound.

Caption: Proposed fragmentation pathway of this compound.

References

Application Notes and Protocols for Dehydrochromolaenin: A Natural Product with Therapeutic Potential

Disclaimer: As of November 2025, a thorough review of scientific literature reveals no published total synthesis protocols for Dehydrochromolaenin. The following application notes and protocols are therefore focused on the isolation of this natural product from its source, Chromolaena odorata, and the investigation of its significant biological activities for researchers, scientists, and drug development professionals.

This compound is a naturally occurring sesquiterpenoid found in plants of the Chromolaena genus. While its total synthesis presents an open challenge for synthetic chemists, the compound has garnered interest for its potential therapeutic applications. These notes provide an overview of its biological activities and generalized protocols for its isolation and evaluation.

Biological Activities and Potential Applications

Compounds isolated from Chromolaena odorata have demonstrated a range of biological activities, suggesting the therapeutic potential of its constituents, including this compound.

Antioxidant Activity: Natural phenolic compounds are known for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. This compound, with its chemical structure, is postulated to act as a free radical scavenger. This activity is likely mediated by its ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus preventing cellular damage.

Anti-inflammatory Effects: Inflammation is a key process in many chronic diseases. Natural products are a rich source of anti-inflammatory agents. Chalcones and other flavonoids isolated from Chromolaena odorata have been shown to possess anti-inflammatory properties.[1] A common mechanism for such compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] Activation of this pathway leads to the transcription of pro-inflammatory genes, and its inhibition can significantly reduce the inflammatory response.[4][5] It is plausible that this compound shares this mechanism.

Antimicrobial Properties: Extracts from Chromolaena odorata have been tested against a variety of pathogenic bacteria.[1][6] Bioassay-guided fractionation has led to the isolation of compounds with significant antimicrobial activity.[6] This suggests that this compound could be a valuable lead compound for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for compounds isolated from Chromolaena odorata against various clinical and phytopathogenic bacteria, as reported in the literature.

| Compound/Extract Fraction | Test Organism | MIC (mg/mL) | Reference |

| Partially Purified Phenolic Compound | Escherichia coli | 0.35 - 4.0 | [1] |

| Partially Purified Phenolic Compound | Staphylococcus aureus | 0.35 - 4.0 | [1] |

| Partially Purified Phenolic Compound | Xanthomonas vesicatoria | 0.25 - 4.0 | [1] |

| Partially Purified Phenolic Compound | Ralstonia solanacearum | 0.25 - 4.0 | [1] |

| Cyclohexane Extract | Klebsiella oxytoca | 0.156 - 1.25 | [6] |

| Dichloromethane Extract | Salmonella enterica | 0.156 - 1.25 | [6] |

| Ethyl Acetate Extract | Shigella sonnei | 0.156 - 1.25 | [6] |

| Butanol Extract | Vibrio cholerae | 0.156 - 1.25 | [6] |

Experimental Protocols

The following are generalized protocols for the isolation and bioactivity screening of compounds from Chromolaena odorata.

Protocol 1: Bioassay-Guided Isolation of Bioactive Compounds

-

Plant Material Collection and Preparation:

-

Solvent Extraction:

-

Perform sequential extraction of the powdered leaves with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol.[6][7]

-

For each solvent, soak the powdered material under agitation at room temperature for 24-72 hours.[7]

-

Filter the extracts and concentrate them using a rotary evaporator to obtain crude extracts.[7]

-

-

Bioactivity Screening of Crude Extracts:

-

Screen each crude extract for the desired biological activity (e.g., antimicrobial, antioxidant).

-

Select the most active extract for further fractionation.

-

-

Fractionation by Chromatography:

-

Thin Layer Chromatography (TLC): Perform analytical TLC on the active extract to determine a suitable solvent system for separation. A common mobile phase is a mixture of ethyl acetate and hexane.[1]

-

Column Chromatography: Pack a silica gel (60-120 mesh) column and load the active crude extract. Elute the column with a gradient of the chosen solvent system (e.g., increasing polarity of ethyl acetate in hexane).[1]

-

Collect the fractions and monitor the separation by TLC.

-

-

Bioassay of Fractions:

-

Test each collected fraction for biological activity.

-

Pool the active fractions and concentrate them.

-

-

Purification and Structure Elucidation:

Protocol 2: General Protocol for In Vitro Bioactivity Screening

A. Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 6 x 10⁻⁵ M).[7]

-

In a 96-well plate, add serial dilutions of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Use a standard antioxidant like ascorbic acid or trolox as a positive control.[8]

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[8][9]

B. Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

-

Prepare a stock solution of the test compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

-

Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 10⁵ CFU/mL).[10]

-

Add the bacterial suspension to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[10]

-

Incubate the plate at 37°C for 18-24 hours.[6]

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be visualized by adding an indicator like Iodonitrotetrazolium chloride (INT).[6]

Visualizations

References

- 1. updatepublishing.com [updatepublishing.com]

- 2. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Identification of Two Antibacterial Agents from Chromolaena odorata L. Active against Four Diarrheal Strains [scirp.org]

- 7. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]